molecular formula C18H22N6 B2643262 1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946356-66-7

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2643262
CAS No.: 946356-66-7
M. Wt: 322.416
InChI Key: CCBSKWKAHRRBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

  • Synthesis and Biological Evaluation : A series of compounds, including pyrazolopyrimidines, were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was analyzed, highlighting their relevance in cancer research and inflammation control (Rahmouni et al., 2016).

Alpha 1-Adrenoceptor Antagonists

  • Functional Uroselective Antagonists : Novel arylpiperazines, related structurally to the query compound, were identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These were tested for their efficacy in the human lower urinary tract, with implications for treating conditions like bladder disorders (Elworthy et al., 1997).

Antihypertensive Activity

  • Synthesis and Antihypertensive Activity : Pyrazolopyrimidines, structurally related to the query compound, were synthesized and assessed for their antihypertensive properties. This research contributes to the development of novel antihypertensive agents (El-feky & Abd el-Samii, 1996).

Purine Analogues

  • Synthesis as Purine Analogues : Pyrazolopyrimidines were synthesized as analogues of purines, playing a role in antimetabolite research and potentially contributing to the treatment of diseases involving purine biochemical reactions (Ahmed et al., 2007).

Imaging of IRAK4 Enzyme in Neuroinflammation

  • PET Agent Synthesis for Neuroinflammation Imaging : Pyrazolopyrimidines were synthesized for potential use as PET imaging agents targeting the IRAK4 enzyme in neuroinflammation, contributing to the understanding and diagnosis of neurological disorders (Wang et al., 2018).

Insecticidal and Antibacterial Potential

  • Synthesis for Insecticidal and Antibacterial Uses : Research on pyrimidine-linked pyrazol heterocyclics, structurally related to the query compound, explored their potential as insecticidal and antimicrobial agents, showing the compound's versatility in pest control and infection management (Deohate & Palaspagar, 2020).

Nonsteroidal Antiinflammatory Drugs

  • Development of Non-Ulcerogenic Antiinflammatory Drugs : Pyrazolopyrimidines were synthesized and evaluated for their antiinflammatory properties, focusing on developing nonsteroidal antiinflammatory drugs without ulcerogenic activity, which is significant for safer treatment options (Auzzi et al., 1983).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-4-5-14(2)16(10-13)24-18-15(11-21-24)17(19-12-20-18)23-8-6-22(3)7-9-23/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBSKWKAHRRBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.